2-Yodo-4-metoxibenzotiazol

Descripción general

Descripción

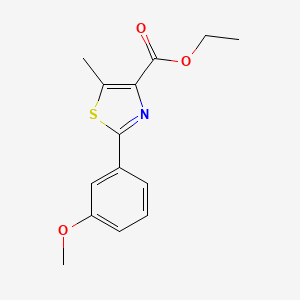

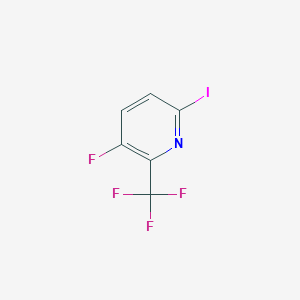

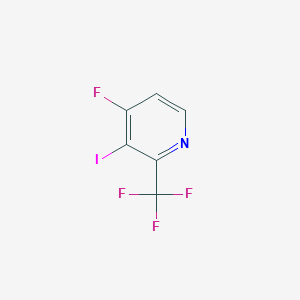

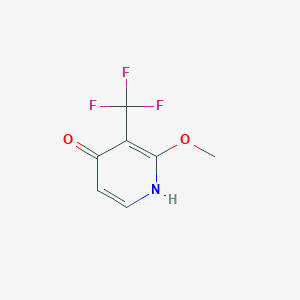

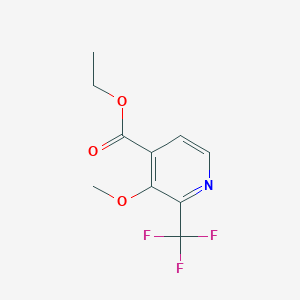

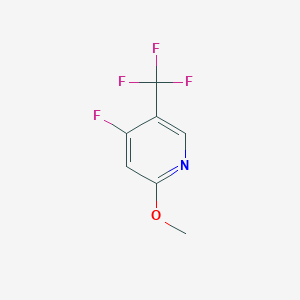

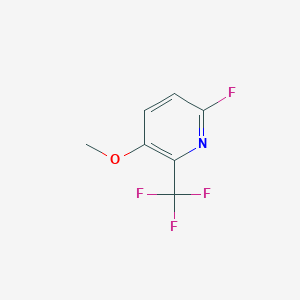

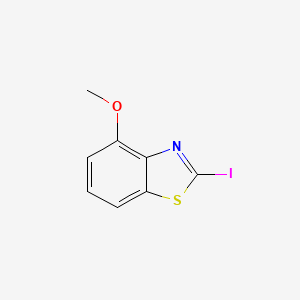

2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .

Synthesis Analysis

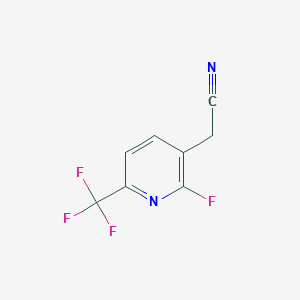

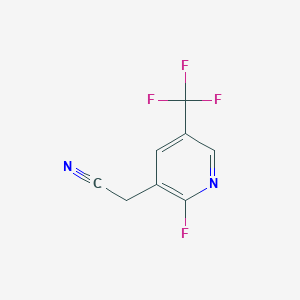

The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Chemical Reactions Analysis

The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .Physical and Chemical Properties Analysis

2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación

Síntesis orgánica

IMBT es valioso en la síntesis orgánica, particularmente en la construcción de derivados de benzoxazol a través de procesos catalíticos .

Catálisis

Puede actuar como sustrato en reacciones catalizadas, como la cianación catalizada por Cu de benzotiazoles .

Ciencia de materiales

Debido a sus propiedades únicas, IMBT podría utilizarse en el desarrollo de nuevos materiales con características específicas deseadas.

Cada aplicación aprovecha diferentes aspectos de la estructura química y la reactividad de IMBT, mostrando su versatilidad en diversos campos de la investigación científica. Para obtener información más detallada sobre cada aplicación, consulte las referencias proporcionadas .

Safety and Hazards

When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

Direcciones Futuras

Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .

Mecanismo De Acción

Target of Action

2-Iodo-4-methoxybenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzothiazole derivatives have been reported to exhibit different modes of action based on aryl group substitution . Some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Biochemical Pathways

For instance, some benzothiazole derivatives have been reported to enhance neurotrophic signaling, antioxidant defense, and glyoxalase pathways .

Pharmacokinetics

The synthesis of 2-iodo-4-methoxybenzothiazole has been reported , which could potentially impact its bioavailability.

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The synthesis of 2-iodo-4-methoxybenzothiazole has been reported to be influenced by various reaction conditions and catalysts .

Análisis Bioquímico

Biochemical Properties

2-Iodo-4-methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity. This compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses and metabolic pathways .

Cellular Effects

The effects of 2-Iodo-4-methoxybenzothiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell survival. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 2-Iodo-4-methoxybenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and alteration of cellular signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-4-methoxybenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Iodo-4-methoxybenzothiazole has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Iodo-4-methoxybenzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or protecting against oxidative stress. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

2-Iodo-4-methoxybenzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of 2-Iodo-4-methoxybenzothiazole within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the mitochondria or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Iodo-4-methoxybenzothiazole is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular signaling pathways .

Propiedades

IUPAC Name |

2-iodo-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDMHMXYOYWZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.